4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate
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Overview
Description
4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyanate group attached to a phenyl ring, which is further connected to an imino group and a hexadecyloxy-substituted phenyl ring. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate typically involves a multi-step process. One common method includes the condensation reaction between 4-(hexadecyloxy)benzaldehyde and 4-aminobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting imine intermediate is then treated with cyanogen bromide to form the final cyanate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyanate group, where nucleophiles such as amines or thiols replace the cyanate group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The cyanate group can react with nucleophiles in biological systems, forming covalent bonds and modifying the function of biomolecules. Additionally, the imino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[4-(Octadecyloxy)phenyl]imino}methyl]phenyl cyanate
- 4-[(E)-{[4-(Dodecyloxy)phenyl]imino}methyl]phenyl cyanate
- 4-[(E)-{[4-(Tetradecyloxy)phenyl]imino}methyl]phenyl cyanate
Uniqueness
4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate stands out due to its specific hexadecyloxy substitution, which imparts unique physical and chemical properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
185527-81-5 |
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Molecular Formula |
C30H42N2O2 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
[4-[(4-hexadecoxyphenyl)iminomethyl]phenyl] cyanate |
InChI |
InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-33-29-22-18-28(19-23-29)32-25-27-16-20-30(21-17-27)34-26-31/h16-23,25H,2-15,24H2,1H3 |
InChI Key |
HQUMKRBJICBBLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC#N |
Origin of Product |
United States |
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